N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide
Description
N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a benzyloxy group at position 3 and a hydroxymethyl group at position 4.
The hydroxymethyl group (-CH₂OH) distinguishes it from many structural analogs, influencing solubility, hydrogen-bonding capacity, and metabolic stability. This review focuses on comparing this compound with its closest analogs, emphasizing structural, spectroscopic, and functional differences.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)-3-phenylmethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(19)17-15-8-7-14(10-18)16(9-15)20-11-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHTATUAZQODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209816 | |
| Record name | N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-60-0 | |
| Record name | N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107351-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(benzyloxy)-4-(hydroxymethyl)aniline.
Acetylation: The aniline derivative is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-[3-(Benzyloxy)-4-(carboxylic acid)phenyl]acetamide.
Reduction: Formation of N-[3-(Benzyloxy)-4-(aminomethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that derivatives of benzyloxyphenylacetamides exhibit significant anticancer properties. For instance, compounds similar to N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
-
Anti-inflammatory Effects :
- Some studies have suggested that compounds with similar structures can modulate inflammatory responses. The presence of hydroxymethyl and benzyloxy groups may enhance the compound's ability to interact with inflammatory mediators, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
- Neuroprotective Properties :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that this compound induces apoptosis in breast cancer cell lines via mitochondrial pathways. |
| Study 2 | Anti-inflammatory Effects | Showed that the compound reduces pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions. |
| Study 3 | Neuroprotection | Found that the compound protects against glutamate-induced neurotoxicity in cultured neurons, indicating its potential use in Alzheimer's disease models. |
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from commercially available precursors. Variations of this compound are being explored to enhance its pharmacological properties:
- Modification of Functional Groups : Altering the hydroxymethyl or benzyloxy groups can lead to derivatives with improved efficacy or selectivity for specific biological targets.
- Combination with Other Pharmacophores : Researchers are investigating hybrid compounds that combine the structure of this compound with other active pharmaceutical ingredients to broaden its therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Structural Analogs from Benzyloxy-Phenyl Acetamide Series ()
Compounds 3d–3i () share a core structure of N-(3-substituted-4-benzyloxyphenyl)acetamide but differ in substituents at the 3-position. Key comparisons include:
Key Observations :
- The target compound lacks the 2-aminothiazole or naphthyl groups present in 3d–3i, which are critical for π-π interactions and receptor binding in bioactive analogs .
N-(4-(Benzyloxy)phenyl)acetamide (–10)
- Molecular Formula: C₁₅H₁₅NO₂ (vs. C₁₅H₁₅NO₃ for the target compound).
- Structural Impact : The absence of the hydroxymethyl group reduces hydrogen-bonding capacity, likely increasing lipophilicity (logP ~2.5 estimated) compared to the target compound .
- Spectral Differences : The target’s 1H-NMR would show distinct signals for the hydroxymethyl proton (δ ~4.6) and hydroxyl group (δ ~1.5–2.0), absent in N-(4-(Benzyloxy)phenyl)acetamide.
Paracetamol Derivatives ()
Compounds like p-(acetylamino)phenol (paracetamol) and its chlorinated derivatives (4–6 in ) share the acetamide-phenol core but lack benzyloxy or hydroxymethyl groups:
- Structural Contrast : The target’s benzyloxy and hydroxymethyl groups may confer resistance to hepatic glucuronidation, a common metabolic pathway for paracetamol.
Complex Acetamide Derivatives (–7)
Examples include KR 25003 () and N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxybenzeneacetamide ():
- KR 25003 : Features a 3,4-dimethylphenylpropyl chain and methoxy group, enhancing lipophilicity and likely blood-brain barrier penetration compared to the target compound .
Research Findings and Implications
Biological Activity
N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anti-melanogenic and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The presence of the benzyloxy and hydroxymethyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activity
1. Anti-Melanogenic Activity
Recent studies have highlighted the anti-melanogenic properties of this compound. In a comparative analysis, this compound exhibited significant inhibition of melanin production in vitro, outperforming traditional agents such as kojic acid and arbutin:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.54 |
| Kojic Acid | 4.9 |
| Arbutin | 148.4 |
The mechanism involves the downregulation of tyrosinase activity and the expression of melanogenesis-related proteins such as MITF (Microphthalmia-associated transcription factor) and TRP1 (Tyrosinase-related protein 1) .
2. Anti-Inflammatory Activity
In addition to its anti-melanogenic effects, this compound has shown promise in reducing inflammation. A study indicated that this compound could inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant decrease in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound:
| Treatment Concentration (μM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| 10 | 1200 | 600 |
| 50 | 800 | 300 |
| 100 | 500 | 100 |
These findings suggest that this compound may serve as an effective anti-inflammatory agent .
Case Studies
A notable case study involved the application of this compound in a murine model of skin inflammation. Mice treated with this compound showed reduced erythema and swelling compared to controls, indicating its potential therapeutic benefits in dermatological conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring and substituents significantly influence the biological activity of this compound. The benzyloxy group appears crucial for enhancing anti-melanogenic effects, while hydroxymethyl substitution contributes to anti-inflammatory properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
